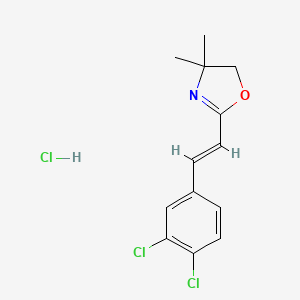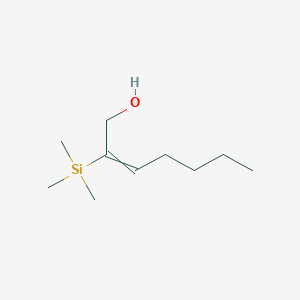
2-(Trimethylsilyl)hept-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)hept-2-en-1-ol is an organic compound with the molecular formula C10H22OSi It is a derivative of heptenol, where a trimethylsilyl group is attached to the second carbon of the heptenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)hept-2-en-1-ol typically involves the reaction of hept-2-en-1-ol with trimethylsilyl chloride in the presence of a base. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product, this compound, is then purified using standard techniques such as distillation or chromatography.
Hept-2-en-1-ol: is treated with (TMSCl) in the presence of a base such as .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as or in the presence of an oxidizing agent.
Reduction: Catalysts like or under hydrogenation conditions.
Substitution: Reagents like or to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 2-(Trimethylsilyl)hept-2-en-1-one.
Reduction: Formation of 2-(Trimethylsilyl)heptane.
Substitution: Formation of hept-2-en-1-ol after removal of the trimethylsilyl group.
Applications De Recherche Scientifique
2-(Trimethylsilyl)hept-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)hept-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the hydroxyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other positions in the molecule. The hydroxyl group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
2-(Trimethylsilyl)hept-2-en-1-ol can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethanol: Similar protecting group but with a shorter carbon chain.
2-(Trimethylsilyl)prop-2-en-1-ol: Similar structure but with a different position of the double bond.
2-(Trimethylsilyl)but-2-en-1-ol: Similar structure but with a different length of the carbon chain.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the heptenol backbone, which provides distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
104995-66-6 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
2-trimethylsilylhept-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(9-11)12(2,3)4/h8,11H,5-7,9H2,1-4H3 |
Clé InChI |
ASXAPOAOFGMMLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CO)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


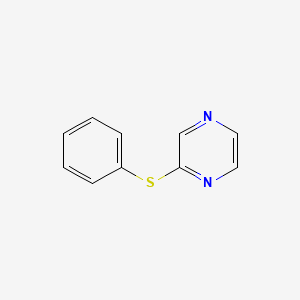
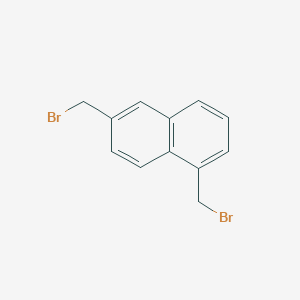

![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

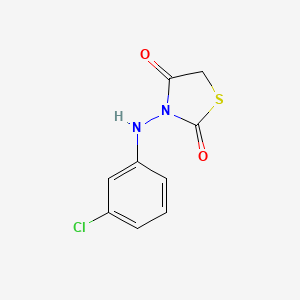
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

